![molecular formula C14H11ClF6N6O2 B3042859 N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide CAS No. 680214-90-8](/img/structure/B3042859.png)
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . The synthesis of such compounds can be complex and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction . This allows for the determination of the three-dimensional arrangement of atoms in the molecule. Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of powerful thiophiles . These reactions can lead to the formation of various products, depending on the specific reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds are described as accessible, stable, and powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . The properties of a specific compound will depend on its exact molecular structure.Scientific Research Applications
- Atmospheric Chemistry : Study its reactivity with atmospheric species. The trifluoromethyl groups could influence its behavior in the atmosphere .
- Functional Foods : Investigate its potential as a bioactive ingredient in functional foods or nutraceutical formulations. The compound’s unique structure may offer health benefits .
Environmental Chemistry
Bioactive Compounds and Nutraceuticals
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-[3,5-bis(trifluoromethyl)phenyl]tetrazol-2-yl]-N'-(2-chloroacetyl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF6N6O2/c1-6(12(29)24-22-10(28)5-15)27-25-11(23-26-27)7-2-8(13(16,17)18)4-9(3-7)14(19,20)21/h2-4,6H,5H2,1H3,(H,22,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYIHPVMZIUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)CCl)N1N=C(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF6N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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